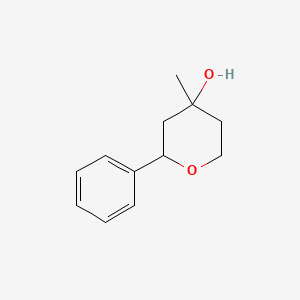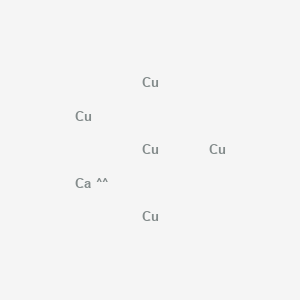
Einecs 234-313-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing calcium copper titanate, each with its own advantages and disadvantages. Some of the commonly employed techniques include:
Microwave-assisted synthesis: This method uses microwave radiation to heat the reactants, resulting in faster reaction times and improved product purity.
Industrial Production Methods
In industrial settings, the solid-state reaction method is commonly used due to its simplicity and cost-effectiveness. advanced techniques such as sol-gel and microwave-assisted synthesis are also employed to achieve better control over the material’s properties and to produce high-purity calcium copper titanate .
Análisis De Reacciones Químicas
Types of Reactions
Calcium copper titanate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ions are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the copper ions are reduced to lower oxidation states.
Substitution: Calcium copper titanate can undergo substitution reactions, where one or more of its constituent ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state copper compounds, while reduction reactions may yield lower oxidation state copper compounds .
Aplicaciones Científicas De Investigación
Calcium copper titanate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which calcium copper titanate exerts its effects is primarily related to its unique electronic and dielectric properties. The compound’s high dielectric constant and colossal permittivity allow it to store and release electrical energy efficiently, making it valuable for use in electronic devices. Additionally, the compound’s perovskite structure enables it to exhibit magnetoelectric coupling effects under an external magnetic field, opening up possibilities for multifunctional devices .
Comparación Con Compuestos Similares
Calcium copper titanate can be compared with other similar compounds, such as:
Propiedades
Número CAS |
11091-65-9 |
|---|---|
Fórmula molecular |
CaCu5 |
Peso molecular |
357.81 g/mol |
Nombre IUPAC |
calcium;copper |
InChI |
InChI=1S/Ca.5Cu |
Clave InChI |
YSDQBJLLKLEDGX-UHFFFAOYSA-N |
SMILES canónico |
[Ca].[Cu].[Cu].[Cu].[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


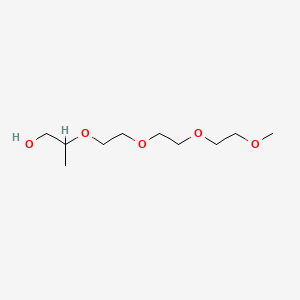

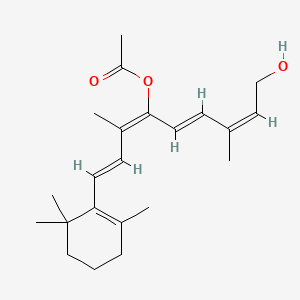
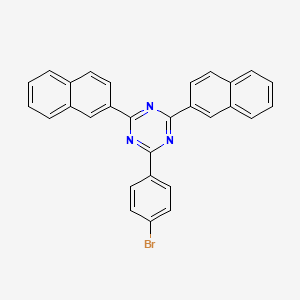
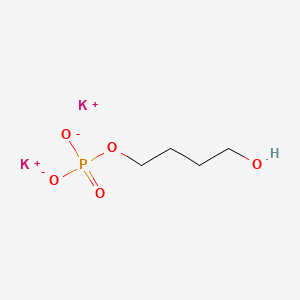
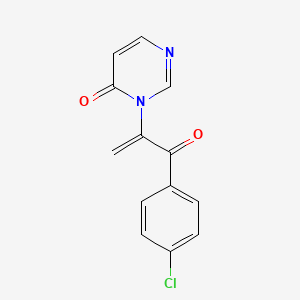


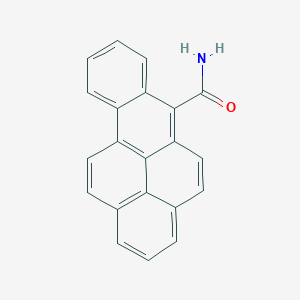
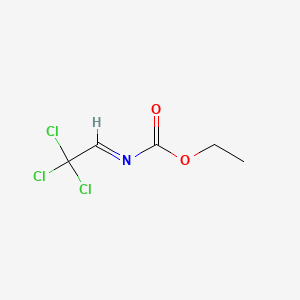
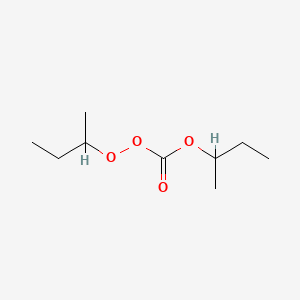
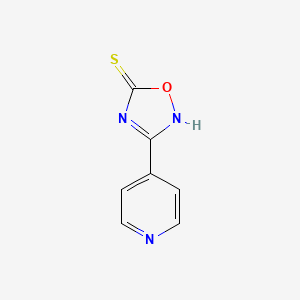
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
